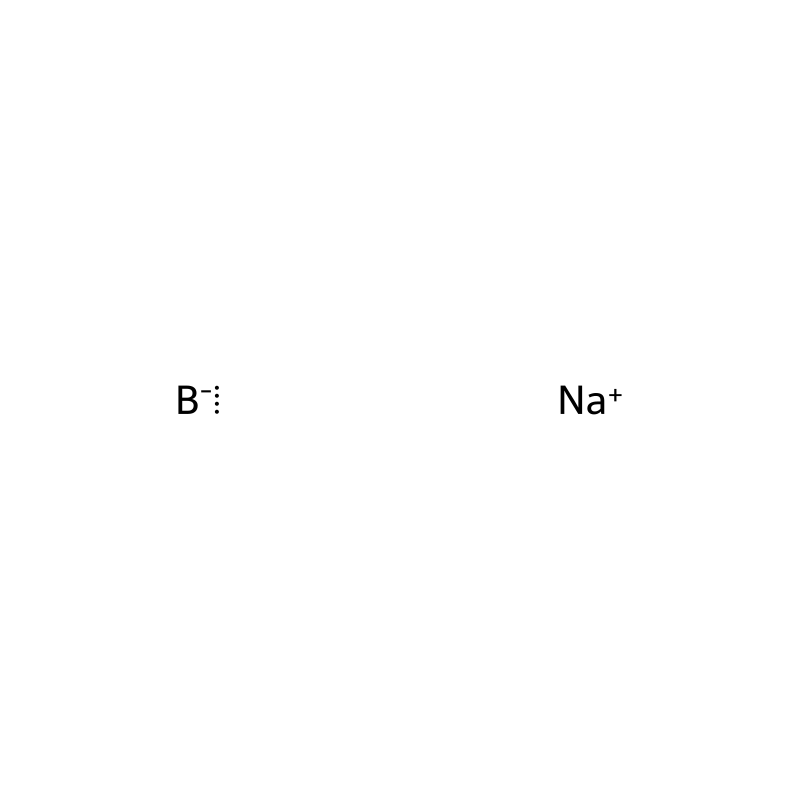sodium borohydride

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Industrial-Scale Synthesis: Brown-Schlesinger Process
The Brown-Schlesinger process remains the dominant industrial method for sodium borohydride production. This method involves the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃) at elevated temperatures (250–270°C) [1] [2]. The reaction proceeds as follows:
$$
\text{B(OCH}3\text{)}3 + 4 \, \text{NaH} \rightarrow \text{NaBH}4 + 3 \, \text{NaOCH}3
$$
Sodium hydride is typically synthesized by reacting metallic sodium with hydrogen gas, a process that requires significant energy input due to the high reactivity of sodium [2]. The trimethyl borate acts as a boron source, while the sodium hydride provides both sodium and hydride ions. Industrial reactors for this process are designed to handle high-temperature, anhydrous conditions, ensuring optimal yield and minimal byproduct formation. Annual production via this method exceeds millions of kilograms, underscoring its scalability [1].
A key limitation of the Brown-Schlesinger process is its reliance on sodium metal, which accounts for approximately 70% of the total energy consumption. The electrolysis of sodium chloride to produce sodium metal requires ~17,566 BTU per pound of sodium borohydride, far exceeding the energy stored in the final product (~10,752 BTU per pound) [2]. Despite this inefficiency, the method’s simplicity and high yield ensure its continued use in large-scale manufacturing.
Alternative Production Routes: Bayer Method
The Bayer method offers an alternative pathway by utilizing inorganic borates such as borax (Na₂B₄O₇) or borosilicate glass. In this process, borax reacts with sodium metal, hydrogen gas, and silica (SiO₂) at elevated temperatures [1]:
$$
\text{Na}2\text{B}4\text{O}7 + 16 \, \text{Na} + 8 \, \text{H}2 + 7 \, \text{SiO}2 \rightarrow 4 \, \text{NaBH}4 + 7 \, \text{Na}2\text{SiO}3
$$
This method avoids the use of organic boron precursors, reducing costs associated with trimethyl borate. However, it still depends on sodium metal, perpetuating energy inefficiencies. Recent innovations have explored replacing sodium with magnesium, a more abundant and less energy-intensive reductant [1]:
$$
8 \, \text{MgH}2 + \text{Na}2\text{B}4\text{O}7 + \text{Na}2\text{CO}3 \rightarrow 4 \, \text{NaBH}4 + 8 \, \text{MgO} + \text{CO}2
$$
While magnesium-based reductions are theoretically advantageous, practical challenges such as slower reaction kinetics and lower yields have limited their industrial adoption.
Patent literature describes advanced methods to circumvent sodium dependency entirely. One approach involves reacting metaborate compounds (YBO₂) with carbon dioxide and water to form bicarbonate intermediates, which are then converted into diborane (B₂H₆) and subsequently reacted with metal oxides to yield sodium borohydride [2]. This multi-step process recycles byproducts like carbon dioxide and hydrogen, improving overall energy efficiency by ~40% compared to traditional methods [2].
Energy Efficiency Considerations in Manufacturing
Energy efficiency remains a critical challenge in sodium borohydride production. The Brown-Schlesinger and Bayer processes exhibit unfavorable energy balances due to the high energy cost of sodium metal synthesis [2]. For instance, electrolyzing sodium chloride consumes ~18,528 kJ per pound of sodium borohydride, while the hydrogen energy stored in the product is only ~11,341 kJ per pound [2].
Emerging technologies aim to mitigate these inefficiencies. A patented method reduces sodium usage by employing metaborate intermediates and closed-loop recycling of reagents (Figure 1) [2]. Key steps include:
- Carbonation: Reacting YBO₂ with CO₂ and H₂O to form YHCO₃ and boron oxide.
- Thermal decomposition: Converting YHCO₃ into Y₂O, CO₂, and H₂O.
- Halogenation: Reacting boron oxide with carbon and halogens (X₂) to produce BX₃.
- Hydrogenation: Reducing BX₃ with H₂ to form B₂H₆.
- Final reaction: Combining B₂H₆ with Y₂O to yield NaBH₄ and recyclable YBO₂ [2].
This approach reduces net energy input by 30–50% through reagent recycling and eliminates dependence on sodium metal. Pilot-scale studies have demonstrated feasibility, though scalability remains under investigation [2].
Purification and Recrystallization Techniques
Post-synthesis purification is essential to achieve high-purity sodium borohydride. Industrial purification typically involves fractional crystallization from glyme or diglyme solvents, which selectively dissolve NaBH₄ while leaving sodium methoxide (NaOCH₃) or silicate byproducts undissolved [1].
Recent advances leverage pressure-induced phase changes for purification. Sodium borohydride dihydrate (NaBH₄·2H₂O), stabilized by dihydrogen bonds between BH₄⁻ and water, undergoes dehydration under high pressure (4.6 GPa), decomposing into α-NaBH₄ and ice VII [3]. Subsequent decompression (2.7–4.4 GPa) triggers recrystallization of NaBH₄·2H₂O, effectively removing impurities trapped in the ice phase [3]. Density functional theory (DFT) calculations reveal that increasing pressure from ambient to 4.5 GPa enhances dihydrogen bonding from 7 to 12 bonds per unit cell, facilitating selective crystal reorganization [3].
| Parameter | Ambient Pressure | 4.5 GPa |
|---|---|---|
| Dihydrogen bonds/unit cell | 7 | 12 |
| H–H bond length (Å) | 2.1–2.3 | 1.8–2.0 |
This method achieves >99% purity with minimal energy input, making it promising for high-performance applications [3].








